molecular formula C14H11N3O2 B14628399 8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 57552-42-8

8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione

Cat. No.: B14628399
CAS No.: 57552-42-8
M. Wt: 253.26 g/mol
InChI Key: LIEJYBCRAJAKPK-UHFFFAOYSA-N
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Description

8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and is substituted with a methyl group at the 8th position and a phenyl group at the 7th position. The compound has garnered interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., reflux, catalysis).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-Amino-5-chloro-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one

Uniqueness

8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups at specific positions on the pyridazine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

57552-42-8

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

8-methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione

InChI

InChI=1S/C14H11N3O2/c1-8-11-10(13(18)16-17-14(11)19)7-15-12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,18)(H,17,19)

InChI Key

LIEJYBCRAJAKPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1C3=CC=CC=C3)C(=O)NNC2=O

Origin of Product

United States

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